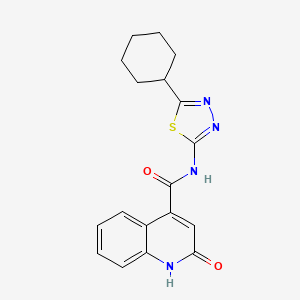

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

Beschreibung

The compound N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is a hybrid molecule featuring a 1,2-dihydroquinoline-4-carboxamide core linked to a 1,3,4-thiadiazole ring substituted with a cyclohexyl group at the 5-position. This scaffold combines the planar aromaticity of the quinoline moiety with the heterocyclic diversity of the thiadiazole ring, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry. Its synthesis typically involves EDCI/HOBt-mediated coupling of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with thiadiazol-2-amine derivatives, as reported for analogous compounds .

Eigenschaften

Molekularformel |

C18H18N4O2S |

|---|---|

Molekulargewicht |

354.4 g/mol |

IUPAC-Name |

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide |

InChI |

InChI=1S/C18H18N4O2S/c23-15-10-13(12-8-4-5-9-14(12)19-15)16(24)20-18-22-21-17(25-18)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,19,23)(H,20,22,24) |

InChI-Schlüssel |

RYYHKWQFQHFOHM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC(=O)NC4=CC=CC=C43 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege: Die Synthese dieser Verbindung erfolgt in mehreren Schritten. Ein gängiger Ansatz ist folgender:

Synthese von 2-Oxo-1,2-dihydrochinolin-4-carbonsäure: Dieser Zwischenprodukt wird durch geeignete Reaktionen hergestellt.

Bildung des Thiadiazolrings: Die 2-Oxo-1,2-dihydrochinolin-4-carbonsäure reagiert mit Thionylchlorid (SOCl) zu dem entsprechenden Säurechlorid. Dieses Säurechlorid reagiert dann mit 5-Cyclohexyl-1,3,4-thiadiazol-2-amin, um die gewünschte Verbindung zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Bedingungen umfassen. spezifische Details sind vertraulich und nicht allgemein verfügbar.

Analyse Chemischer Reaktionen

Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins des Thiadiazolrings nucleophile Substitutionsreaktionen eingehen.

Oxidations- und Reduktionsreaktionen: Abhängig von den funktionellen Gruppen kann sie an Redoxreaktionen teilnehmen.

Amidhydrolyse: Die Carboxamidgruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden.

Reagenzien: Thionylchlorid, Aminreaktanten, Säurechloride und geeignete Lösungsmittel.

Hauptprodukte: N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydrochinolin-4-carboxamid selbst sowie alle während der Synthese gebildeten Zwischenprodukte.

Wissenschaftliche Forschungsanwendungen

Diese Verbindung findet Anwendung in verschiedenen Bereichen:

Medizin: Sie kann biologische Aktivität aufweisen, was sie für die Medikamentenentwicklung relevant macht.

Chemie: Forscher untersuchen ihre Reaktivität und ihr Potenzial als Baustein für andere Verbindungen.

Industrie: Sie könnte als Vorläufer für Spezialmaterialien dienen.

5. Wirkmechanismus

Der genaue Wirkmechanismus ist Gegenstand aktueller Forschung. Es ist wahrscheinlich, dass es mit bestimmten molekularen Zielstrukturen oder Signalwegen interagiert und so zelluläre Prozesse beeinflusst.

Wirkmechanismus

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s uniqueness lies in its cyclohexyl substituent on the thiadiazole ring. Comparative analysis with analogs reveals distinct trends in solubility, stability, and synthetic yields:

Table 1: Substituent Effects on Thiadiazole-Based Carboxamides

Key Findings :

Spectroscopic and Analytical Data

The 1,2-dihydroquinoline core produces characteristic NMR signals (e.g., δ ~6.5–8.5 ppm for aromatic protons) . Substituents on the thiadiazole ring influence chemical shifts:

- Cyclohexyl protons : Expected δ ~1.0–2.5 ppm (alkyl region), distinct from arylthio (δ ~7.0–7.5 ppm) or pyridinyl (δ ~8.0–8.5 ppm) signals .

Biologische Aktivität

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is a compound that integrates a thiadiazole ring with a quinoline framework. This unique structure contributes to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. The following sections will explore its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiadiazole Ring : Utilizing cyclization reactions involving cyclohexyl amines and thioketones.

- Quinoline Framework Construction : Employing condensation reactions with 2-aminoquinoline derivatives.

- Carboxamide Formation : Converting the intermediate products into the final carboxamide structure through acylation reactions.

Antimicrobial Activity

Research indicates that compounds with thiadiazole and quinoline structures often exhibit significant antimicrobial properties. While specific data on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is limited, related compounds have shown promising results:

| Compound | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiadiazole Derivative A | Antibacterial | 0.25 | |

| Quinoline Derivative B | Antifungal | 0.15 |

The mechanism of action for antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or interference with DNA replication processes.

Anticancer Activity

The anticancer potential of this compound is supported by studies on similar quinoline derivatives. For example:

| Study | Cell Line | IC50 (µM) | Findings |

|---|---|---|---|

| Study A | MDA-MB-231 (breast cancer) | 10 | Induced apoptosis through oxidative stress |

| Study B | H460 (lung cancer) | 15 | Inhibited cell proliferation via EGFR signaling pathway |

The proposed mechanisms for anticancer activity include modulation of apoptosis pathways and inhibition of key signaling cascades such as PI3K/Akt and MAPK pathways.

The biological activity of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is likely attributed to its interaction with several molecular targets:

- Enzyme Inhibition : Potential inhibition of enzymes involved in critical cellular processes such as DNA replication and cell division.

- Signal Transduction Modulation : Interaction with signaling pathways that regulate cell survival and apoptosis.

Case Studies

Recent studies have highlighted the potential applications of similar compounds in therapeutic contexts:

- Thiadiazole Derivatives : A study demonstrated that thiadiazole derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting a potential role in developing new antibiotics .

- Quinoline-Based Compounds : Research on quinoline derivatives has shown effectiveness against various cancer cell lines, indicating that modifications to the quinoline structure can enhance biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.